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3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

RPTPγ inhibition PTP selectivity phosphatase inhibitor profiling

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251096-84-1, also known as compound 1 [PMID: 21882820]) is a synthetic organic compound belonging to the benzylthioether-substituted thiophene carboxylic acid class. It functions as a selective inhibitor of receptor-type protein tyrosine phosphatase gamma (RPTPγ/PTPRG), acting via a structurally characterized allosteric mechanism that induces a 'superopen' conformation of the WPD loop—a mode of inhibition not previously reported for any protein tyrosine phosphatase.

Molecular Formula C12H8Cl2O2S2
Molecular Weight 319.2 g/mol
CAS No. 251096-84-1
Cat. No. B1303980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
CAS251096-84-1
Molecular FormulaC12H8Cl2O2S2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16)
InChIKeyUCHDVTOVFHVWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251096-84-1): A Selective RPTPγ Inhibitor with a Unique Allosteric Mechanism


3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251096-84-1, also known as compound 1 [PMID: 21882820]) is a synthetic organic compound belonging to the benzylthioether-substituted thiophene carboxylic acid class. It functions as a selective inhibitor of receptor-type protein tyrosine phosphatase gamma (RPTPγ/PTPRG), acting via a structurally characterized allosteric mechanism that induces a 'superopen' conformation of the WPD loop—a mode of inhibition not previously reported for any protein tyrosine phosphatase [1]. The compound serves as a well-characterized chemical probe for RPTPγ and has a resolved X-ray co-crystal structure at 2.10 Å resolution (PDB: 3QCE, 3QCF) [2].

RPTPγ-selective chemical probe with resolved allosteric binding mode
Well-characterized SAR enabling selective inhibition studies
Structurally confirmed WPD-loop superopen conformation tool

Why Structural Analogues of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid Cannot Be Interchanged: Evidence from Systematic SAR


The RPTPγ inhibitory activity of 3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is exquisitely sensitive to subtle structural modifications. Systematic structure–activity relationship (SAR) studies demonstrate that removal of either chlorine atom, relocation of the chlorine substitution pattern, replacement of the sulfur linker with oxygen or nitrogen, or substitution of the 3,4-dichlorophenyl group with non-halogenated aromatic rings all result in dramatic loss or complete abolition of RPTPγ inhibitory activity [1]. Consequently, generic substitution with seemingly similar benzylthioether thiophene carboxylic acid analogues—even those differing by a single atom—is not scientifically valid. The quantitative SAR data presented below establish the unique structural requirements for RPTPγ engagement.

halogen pattern Mono-chloro or non-halogenated analogues may lose RPTPγ inhibition (>12-fold shift)
linker identity O, NH, or SO2 replacements abolish activity and can invert target selectivity
regioisomers 2,3-dichloro or methyl-substituted analogues show profound potency reduction

Quantitative Differentiation Evidence for 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251096-84-1) vs. Closest Structural Analogues


RPTPγ Inhibitory Potency and Selectivity Profile vs. CD45 and PTP1B

In a standardized FRET-based phosphatase assay using recombinant RPTPγ, CD45, and PTP1B expressed in E. coli, the target compound (compound 1) inhibited RPTPγ with an IC50 of 6.6 μM, while showing no significant inhibition of CD45 (IC50 >100 μM) and weak inhibition of PTP1B (IC50 = 79 μM), yielding selectivity windows of >15-fold over CD45 and ~12-fold over PTP1B [1]. In contrast, the 3,4-dibromo analogue (compound 8) was approximately 2-fold more potent against RPTPγ (IC50 = 3.4 μM) but exhibited reduced selectivity vs. PTP1B (IC50 = 60 μM, ~18-fold selectivity) [1]. The des-chloro analogue (compound 2, R = Ph) completely lost RPTPγ inhibitory activity (IC50 >120 μM) while retaining PTP1B activity (IC50 = 50 μM), representing a complete selectivity inversion [1].

RPTPγ selectivity vs CD45, PTP1B
head-to-head
RPTPγ IC50 6.6 μM; CD45 >100 μM; PTP1B 79 μM. 3,4-di-Br analogue: RPTPγ 3.4 μM, PTP1B 60 μM. Des-Cl analogue: RPTPγ >120 μM, PTP1B 50 μM.
Moderate RPTPγ potency with measurable selectivity over off-target phosphatases; selectivity window context matters more than absolute potency.
Conditions: Z'-Lyte FRET assay, recombinant domains. J Med Chem 2011 Table 1.
RPTPγ inhibition PTP selectivity phosphatase inhibitor profiling

Critical Requirement for 3,4-Dichloro Substitution Pattern: SAR Evidence

Systematic SAR analysis of the benzylthioether series revealed that the 3,4-dichloro substitution pattern is essential for RPTPγ inhibition. The target compound (3,4-di-Cl) showed RPTPγ IC50 = 6.6 μM. Removal of both chlorine atoms (compound 2, R = Ph) abolished RPTPγ activity (IC50 >120 μM) [1]. Removal of the 3-Cl only (compound 3, 4-Cl-Ph) or 4-Cl only (compound 4, 3-Cl-Ph) increased IC50 values to 80 μM each, representing a ~12-fold loss in potency [1]. Relocation to the 2,3-di-Cl pattern (compound 5) yielded IC50 = 20 μM (~3-fold loss). Replacement with 3,4-dimethyl (compound 6, 3,4-di-Me) resulted in IC50 = 110 μM (~17-fold loss) [1]. These data demonstrate that both chlorine atoms in the 3,4-orientation make synergistic contributions to RPTPγ binding affinity.

3,4-dichloro substitution requirement
head-to-head
Target: 3,4-di-Cl IC50 6.6 μM. Mono-Cl: 80 μM each; 2,3-di-Cl: 20 μM; 3,4-di-Me: 110 μM; des-Cl: >120 μM.
Both chlorine atoms in 3,4-orientation make synergistic contributions to RPTPγ binding; even single-atom changes cause >12-fold loss.
SAR from J Med Chem 2011 Table 1; FRET assay.
SAR halogen substitution PTP inhibitor design

Irreplaceable Role of the Sulfur Linker: O, NH, and SO2 Analogues Are Inactive

The thioether (S) linker connecting the thiophene core to the 3,4-dichlorobenzyl group is indispensable for RPTPγ inhibitory activity. While the target compound (S linker, IC50 = 6.6 μM) was active, replacement with oxygen (compound 9, O linker, 3,4-di-Cl-Ph) resulted in complete loss of RPTPγ activity (IC50 >120 μM) and a switch in selectivity toward CD45 (IC50 = 100 μM) and PTP1B (IC50 = 80 μM) [1]. Similarly, the NH linker analogue (compound 10) and the SO2 linker analogue (compound 11) were both inactive against RPTPγ (IC50 >120 μM) [1]. These data establish that the sulfur atom is a critical pharmacophoric element, likely due to its optimal van der Waals radius and polarizability for occupying the hydrophobic pocket adjacent to the RPTPγ active site.

Thioether linker irreplaceability
head-to-head
S linker: RPTPγ IC50 6.6 μM. O linker: >120 μM, PTP1B 80 μM. NH, SO2: >120 μM against RPTPγ.
Sulfur atom is a critical pharmacophore; replacement yields complete RPTPγ inactivity and potential target inversion.
J Med Chem 2011 Table 1.
linker SAR thioether requirement RPTPγ pharmacophore

Unique Allosteric Mechanism: WPD-Loop 'Superopen' Conformation Confirmed by X-Ray Crystallography

X-ray co-crystal structures of the target compound bound to the RPTPγ catalytic domain (PDB: 3QCE at 2.10 Å resolution, and PDB: 3QCF) revealed a ligand-induced 'superopen' conformation of the WPD loop that had not been previously reported for any protein tyrosine phosphatase [1][2]. In this conformation, the 3,4-dichlorobenzyl substituent occupies a small hydrophobic pocket adjacent to—but distinct from—the active site, displacing Trp1026 and preventing WPD-loop closure over the catalytic cysteine (Cys1060), thereby disrupting the catalytic cycle [1]. This allosteric mechanism is fundamentally distinct from active-site-directed PTP inhibitors (e.g., vanadate, which binds at the catalytic cysteine in the closed WPD-loop conformation) [1]. Structural analogues that lack the 3,4-dichloro substitution or employ different linkers fail to induce the superopen conformation, as evidenced by their inactivity in biochemical assays [1].

Superopen WPD-loop mechanism
class-level
X-ray co-crystal structures (PDB: 3QCE at 2.10 Å, 3QCF) reveal ligand-induced superopen conformation; Trp1026 displaced, catalytic cycle blocked.
Unique allosteric mechanism not reported for any other PTP inhibitor; structurally validated tool for studying WPD-loop dynamics.
Only inhibitor known to stabilize this conformational state. Structural analogues fail to induce superopen state.
allosteric inhibitor WPD loop X-ray crystallography PTP conformational dynamics

Time-Dependent Inhibition: ~5-Fold Potency Gain with Enzyme Preincubation

The target compound exhibits modest time-dependent inhibition of RPTPγ. Without preincubation, the IC50 was 12.8 ± 0.2 μM. Following a 20-minute preincubation of compound with enzyme prior to substrate addition, the IC50 improved to 2.6 ± 0.1 μM—a ~5-fold increase in apparent potency [1]. Extending the preincubation to 40 minutes did not further improve potency (IC50 = 2.5 ± 0.1 μM), indicating that the binding equilibrium is reached within 20 minutes [1]. The Ki determined by Lineweaver-Burk analysis under preincubation conditions was 2.5 μM (pKi = 5.6) [1][2]. This time-dependent behavior is consistent with a ligand-induced conformational change (superopen WPD-loop formation) that requires structural rearrangement of the enzyme.

Time-dependent inhibition
cross-study
IC50 without preincubation: 12.8 μM. With 20 min preincubation: 2.6 μM (~5-fold gain). Ki = 2.5 μM.
Assay protocols require ≥20 min preincubation to reach binding equilibrium; omission underestimates potency ~5-fold.
J Med Chem 2011 Figure 3a; ChEMBL/BindingDB data.
time-dependent inhibition slow-binding inhibitor enzyme kinetics

Recommended Research and Procurement Application Scenarios for 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251096-84-1)


RPTPγ-Selective Chemical Probe for Functional Studies of PTPRG in Cancer and Neurobiology

With an RPTPγ IC50 of 6.6 μM and >15-fold selectivity over CD45 (IC50 >100 μM) and ~12-fold over PTP1B (IC50 = 79 μM) [1], this compound serves as a validated chemical probe for dissecting RPTPγ-specific functions in cellular signaling. Given literature evidence linking RPTPγ to certain cancers and neuronal function [1], researchers investigating PTPRG's role in tumor suppression or synaptic signaling can use this compound at concentrations of 5–50 μM in cell-based assays to achieve target engagement while minimizing off-target phosphatase inhibition. Users must include a ≥20-minute preincubation step and corroborate findings with genetic knockdown controls. The compound's structurally characterized binding mode (PDB: 3QCE) enables rational interpretation of phenotype data [2].

Medicinal Chemistry Starting Scaffold for Allosteric RPTPγ Inhibitor Optimization

The compound's well-defined SAR landscape—including the critical requirement for 3,4-dichloro substitution (~12-fold potency penalty on mono-chloro analogues) [1] and the essential thioether linker (>18-fold penalty on O, NH, and SO2 analogues) [1]—provides a solid starting point for medicinal chemistry campaigns. The X-ray co-crystal structures (PDB: 3QCE, 3QCF) reveal a hydrophobic pocket adjacent to the active site and a 'tunnel' region accessible from the thiophene 5-position that can be exploited for fragment growing or structure-based design of improved analogues [1][2]. This scaffold is particularly suited for academic and industrial labs targeting allosteric PTP inhibitors, an area of growing interest due to the challenges of developing selective active-site-directed PTP drugs.

Structural Biology Tool for Investigating WPD-Loop Conformational Dynamics in PTPs

As the only reported ligand that induces a 'superopen' WPD-loop conformation in any protein tyrosine phosphatase [1], this compound is uniquely valuable for structural and biophysical studies of PTP catalytic cycle dynamics. The well-diffracting co-crystal structures (3QCE at 2.10 Å; 3QCF) [2] enable comparative structural analyses with the open (apo) and closed (vanadate-bound) conformations of RPTPγ [1]. Researchers studying PTP allostery, WPD-loop dynamics, or developing computational models of conformational transitions can use this compound as a reference ligand to stabilize and characterize the superopen state. The availability of both soaking-derived (3QCE) and co-crystallization-derived (3QCF) structures facilitates studies of ligand-induced conformational changes.

Selectivity Reference Standard for PTP Inhibitor Screening Panels

The compound's quantitatively characterized selectivity profile—RPTPγ IC50 = 6.6 μM, CD45 >100 μM, PTP1B IC50 = 79 μM (12-fold selective), and CD45 IC50 = 79 μM (>15-fold selective) [1]—makes it suitable as a reference inhibitor in multi-PTP screening panels. When establishing or validating new PTP biochemical assays, procurement teams can use this compound to benchmark assay performance, verify RPTPγ identity, and calibrate selectivity thresholds. Its well-documented SAR [1] and publicly available bioactivity data in ChEMBL (CHEMBL1403981), BindingDB (BDBM50355636), and the Guide to Pharmacology (Ligand ID: 8831) [2] provide robust assay qualification credentials. Ensure that procurement specifications include ≥97% purity (HPLC) and identity confirmation by NMR, as offered by suppliers cataloging under CAS 251096-84-1.

Application
Selection Property
Validation Focus
RPTPγ-selective chemical probe for PTPRG signaling studies
RPTPγ inhibitor with selectivity over CD45 and PTP1B
Confirm target engagement in cell-based assays; use ≥20 min preincubation and genetic controls
Medicinal chemistry scaffold for allosteric PTP inhibitors
Critical 3,4-dichloro and thioether pharmacophore; X-ray structure with accessible tunnel region
Validate SAR via halogen and linker modifications; use PDB 3QCE/3QCF for structure-guided design
Structural biology tool for WPD-loop conformational studies
Ligand that stabilizes unique superopen conformation
Comparative structural analysis with apo and closed states; soaking vs. co-crystallization comparison
Reference inhibitor for multi-PTP screening panels
Well-characterized selectivity profile and public bioactivity data
Benchmark assay performance; verify RPTPγ identity; calibrate selectivity thresholds
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